sulfo-SPDB

概要

説明

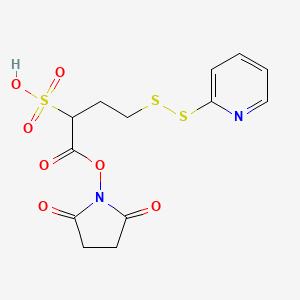

sulfo-SPDB is a complex organic compound known for its unique structure and reactivity. It features a pyrrolidinone ring, a pyridine-disulfide moiety, and a sulfonic acid group, making it a versatile molecule in various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sulfo-SPDB typically involves multiple steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions.

Introduction of the Pyridine-Disulfide Moiety: This step involves the reaction of the pyrrolidinone intermediate with a pyridine-disulfide compound, often facilitated by a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

化学反応の分析

Types of Reactions

sulfo-SPDB undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.

Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol-containing compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

sulfo-SPDB has a wide range of applications in scientific research:

Chemistry: Used as a crosslinking agent in polymer chemistry and as a reagent in organic synthesis.

Biology: Employed in the study of protein-protein interactions and as a labeling reagent for biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of sulfo-SPDB involves its ability to form covalent bonds with target molecules. The disulfide bond can undergo thiol-disulfide exchange reactions, allowing it to modify cysteine residues in proteins. This property is exploited in crosslinking studies and in the development of targeted therapies.

類似化合物との比較

Similar Compounds

2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker used in similar applications.

Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another crosslinker with a sulfoxide group, used in mass spectrometry studies.

Uniqueness

sulfo-SPDB is unique due to its combination of a pyrrolidinone ring, a pyridine-disulfide moiety, and a sulfonic acid group. This structure provides it with distinct reactivity and versatility in various applications, setting it apart from other similar compounds.

生物活性

Sulfo-SPDB (N-succinimidyl 2-sulfo-4-(2-pyridyldithio)butanoate) is a cleavable linker extensively utilized in the development of antibody-drug conjugates (ADCs). Its unique properties and biological activity have made it a focal point in therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various studies, and implications for future research.

Overview of this compound

This compound is characterized by its ability to form disulfide bonds, allowing for the selective release of cytotoxic agents once inside target cells. This property is critical in ADC design as it enhances the therapeutic index by minimizing systemic toxicity while maximizing tumor cell targeting. The introduction of a sulfonate group increases the solubility and stability of the linker, making it particularly advantageous for drug conjugation.

The biological activity of this compound primarily revolves around its role as a linker in ADCs. The mechanism can be summarized as follows:

- Conjugation : this compound facilitates the attachment of cytotoxic drugs to monoclonal antibodies through thiol chemistry.

- Cellular Uptake : Once administered, the ADC binds to specific antigens on tumor cells, leading to internalization.

- Release Mechanism : Inside the cell, reducing conditions trigger the cleavage of the disulfide bond, releasing the cytotoxic agent directly into the tumor cell.

- Induction of Cell Death : The released drug exerts its cytotoxic effects, leading to apoptosis or necrosis of cancer cells.

Research Findings

Recent studies have highlighted the efficacy and safety profile of this compound-based ADCs across various cancer types.

Case Studies

- Mirvetuximab Soravtansine (M9346A-sSPDB-DM4) :

- huB4-DGN462 ADC :

Data Tables

The following table summarizes key findings from various studies involving this compound:

| Study | ADC Used | Cancer Type | Efficacy | Notes |

|---|---|---|---|---|

| Mirvetuximab Soravtansine | M9346A-sSPDB-DM4 | Folate receptor-α-expressing | High anti-tumor activity | Favorable safety profile |

| huB4-DGN462 | huB4-DGN462 | CD19-positive malignancies | Improved efficacy | Enhanced potency |

| SAR3419 | SAR3419 | B-cell lymphoma | Clinical activity observed | Combination therapy potential |

特性

IUPAC Name |

1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O7S3/c16-11-4-5-12(17)15(11)22-13(18)9(25(19,20)21)6-8-23-24-10-3-1-2-7-14-10/h1-3,7,9H,4-6,8H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCFUVCWLZEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=CC=CC=N2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。